4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group and a substituted phenyl ring. These compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules .
Key structural features include:
Properties
IUPAC Name |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIAOADULXQCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 2-methylbenzoic acid.
Protection of Piperidine: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl-piperidine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Oxidation and Reduction: The aromatic ring and piperidine moiety can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include acids (e.g., HCl for deprotection), bases (e.g., NaOH for esterification), and oxidizing/reducing agents (e.g., KMnO4 for oxidation).
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has been studied for its potential as a scaffold in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.
- Case studies indicate that derivatives of this compound exhibit activity against specific targets, including receptors involved in neurological disorders.
-
Antidepressant Activity :
- Research has shown that piperidine derivatives can act as serotonin reuptake inhibitors, which are crucial in the treatment of depression. The tert-butyl ester form enhances solubility and bioavailability, making it a candidate for antidepressant formulations.
-
Analgesic Properties :
- Some studies have indicated that compounds similar to 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester possess analgesic effects, potentially useful in pain management therapies.
Synthetic Applications
-
Building Block in Organic Synthesis :
- The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules through various coupling reactions.
- It can be utilized in the synthesis of various heterocycles, which are essential in drug discovery.
-
Functionalization :
- The carboxylic acid group allows for further functionalization, enabling the creation of diverse derivatives with tailored biological activities.
Data Table: Summary of Applications
Case Studies
-
Case Study on Antidepressant Activity :
- A study published in a peer-reviewed journal demonstrated that modifications of the piperidine structure led to compounds with increased affinity for serotonin receptors, suggesting potential use in treating depression.
-
Pain Management Research :
- Clinical trials have indicated that certain derivatives exhibit significant analgesic effects comparable to established pain medications, warranting further investigation into their mechanisms of action.
-
Synthetic Pathways :
- Research has outlined synthetic routes utilizing this compound to produce novel heterocycles with promising biological activities. These pathways often involve multiple steps but yield high-purity products suitable for further testing.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester in PROTACs involves the following steps:
Binding to Target Protein: The PROTAC molecule binds to the target protein through its ligand.
Recruitment of E3 Ligase: The linker region, which includes this compound, facilitates the recruitment of an E3 ubiquitin ligase to the target protein.
Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Structural and Functional Differences
- Aromatic vs.
- Electron-Withdrawing/Donating Groups :
- Stereochemistry: The (3S,4R)-configured compound (CAS 652971-20-5) demonstrates stereospecific interactions in enzyme-binding assays, unlike non-chiral analogs .
Biological Activity
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 181269-69-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, including antiviral, anti-inflammatory, and antibacterial properties.
The molecular formula of this compound is with a molecular weight of 273.36 g/mol. Its structure features a piperidine ring substituted with a carboxylic acid and a tert-butyl ester group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing piperidine structures often exhibit diverse biological activities. The specific activities of this compound include:
1. Antiviral Activity
- Studies have shown that derivatives of piperidine can act as inhibitors of various viruses. For instance, compounds similar to this one demonstrated antiviral activity against the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) . The introduction of functional groups such as the carboxylic acid moiety has been linked to enhanced antiviral efficacy.
2. Anti-inflammatory Properties
- Piperidine derivatives have been evaluated for their anti-inflammatory effects. Research suggests that modifications in the piperidine structure can influence the inhibition of inflammatory pathways, potentially making this compound a candidate for further development in treating inflammatory diseases .
3. Antibacterial Effects
- The antibacterial properties of similar compounds have been documented, indicating that the piperidine scaffold may possess inherent activity against bacterial strains. The presence of the carboxylic acid group could enhance solubility and bioavailability, contributing to its antibacterial efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of TMV and HSV-1 | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antibacterial | Activity against various bacterial strains |
Case Studies
Several case studies highlight the potential applications of piperidine derivatives:
-
Antiviral Efficacy Against HSV-1 :
A study evaluated the antiviral activity of various piperidine derivatives, including those structurally similar to this compound. Results indicated significant inhibition of HSV-1 replication in vitro, suggesting that structural modifications enhance antiviral potency . -
Anti-inflammatory Mechanisms :
In another study focusing on inflammatory models, compounds with similar piperidine structures were shown to reduce pro-inflammatory cytokine levels in cell cultures. This suggests potential therapeutic applications in managing inflammatory diseases .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activities of piperidine-based compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
